Alpha-D-fructopyranose is derived from D-fructose, which is commonly found in fruits and honey. It belongs to the class of carbohydrates, specifically monosaccharides, and is categorized as a hexose due to its six carbon atoms. The compound can be synthesized through various chemical methods, which will be discussed in detail later.
The synthesis of alpha-D-fructopyranose can be achieved through several methods:
Alpha-D-fructopyranose has a distinctive molecular structure characterized by a six-membered ring (pyranose form) and a ketone functional group at the second carbon atom. The structural representation includes:
The structural formula can be represented as follows:
Alpha-D-fructopyranose undergoes various chemical reactions that are significant in both synthetic and metabolic pathways:
These reactions are essential for understanding its behavior in biochemical pathways and its potential applications in synthetic organic chemistry.
In metabolic pathways, alpha-D-fructopyranose primarily acts as a substrate for phosphorylation by hexokinase, converting it into fructose-6-phosphate. This reaction is critical for its entry into glycolysis and other metabolic processes:
This mechanism illustrates how alpha-D-fructopyranose contributes to energy production and cellular metabolism.
Alpha-D-fructopyranose possesses several notable physical and chemical properties:
These properties are critical for its applications in food science, pharmaceuticals, and biochemical research.
Alpha-D-fructopyranose has numerous applications across various scientific fields:
Accurate quantification of alpha-D-fructopyranose within fructose’s tautomeric equilibrium remains challenging due to its low abundance. Advanced nuclear magnetic resonance (NMR) spectroscopy, particularly high-field ¹H NMR (500 MHz or higher), enables precise resolution and assignment of minor tautomers in D₂O. Assignments rely on distinctive chemical shifts: alpha-D-fructopyranose H-3 resonates at 4.03 ppm, while its anomeric hydroxyl group is identifiable below 5°C during slow mutarotation [9]. Quantitative ¹³C NMR further validates these findings, though it requires longer acquisition times due to low natural abundance. At 20°C, the equilibrium distribution in D₂O is:
Table 1: Tautomeric Distribution of D-Fructose in D₂O at 20°C
Tautomer | Abundance (%) | Key ¹H NMR Shift (ppm) |
---|---|---|
β-D-Fructopyranose | 68.23 | 3.90 (H-4) |
β-D-Fructofuranose | 22.35 | 4.12 (H-3/H-4) |
α-D-Fructofuranose | 6.24 | 4.11 (H-3) |
α-D-Fructopyranose | 2.67 | 4.03 (H-3) |
Keto form | 0.50 | 4.64 (H-3) |
Mutarotation of fructose involves complex ring-opening and reclosing pathways. Crystalline alpha-D-fructopyranose rapidly re-equilibrates in water via the transient keto intermediate. The rate-limiting step is pyranose ring opening (activation energy: 62.6 kJ·mol⁻¹), followed by faster furanose formation or ketose reprotonation [1] [9]. The process follows pseudo-first-order kinetics, with furanose concentrations (β- and α-) increasing exponentially during equilibration. Density Functional Theory (DFT) simulations confirm that proton transfer at the anomeric center governs ring contraction/expansion, explaining alpha-pyranose’s kinetic instability [4].
Temperature significantly alters tautomeric populations. From 5°C to 50°C, alpha-D-fructopyranose abundance decreases linearly (-0.03% per °C) due to entropic favoring of less strained furanose forms. Conversely, the keto form increases by 0.02% per °C [9]. Acid-base catalysis dramatically accelerates interconversion:
Table 2: Temperature Dependence of Fructose Tautomers in D₂O
Tautomer | Abundance at 5°C (%) | Abundance at 50°C (%) | Change per °C (%/°C) |
---|---|---|---|
β-D-Fructopyranose | 71.9 | 63.5 | -0.15 |
β-D-Fructofuranose | 19.8 | 25.1 | +0.10 |
α-D-Fructopyranose | 3.5 | 1.8 | -0.03 |
Keto form | 0.3 | 1.2 | +0.02 |
Solvent polarity and hydrogen-bonding capacity directly influence tautomer stability. In water, alpha-D-fructopyranose’s low abundance stems from unfavorable solvation entropy relative to β-furanoses. Aprotic solvents like dimethyl sulfoxide (DMSO) stabilize the alpha-pyranose form (up to 8% abundance) by reducing water-mediated proton transfer [9]. Conversely, acetone-water mixtures (≥50% acetone) suppress the keto tautomer by disrupting the water-bridged proton-transfer network, indirectly enhancing furanose yields in dehydration reactions [2]. Molecular dynamics simulations reveal that alpha-D-fructopyranose exhibits 15% fewer solute-water hydrogen bonds than β-fructopyranose, explaining its thermodynamic penalty in aqueous media [7].
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